3-(Propan-2-yl)oxolane-3-carbaldehyde
Description
3-(Propan-2-yl)oxolane-3-carbaldehyde is a cyclic ether derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with both an isopropyl group (propan-2-yl) and a formyl (carbaldehyde) functional group. This compound is structurally significant due to its dual functionality: the oxolane ring provides rigidity and stereochemical control, while the carbaldehyde group enables reactivity in nucleophilic additions and condensations. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol (calculated based on structural analogs in ).
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-propan-2-yloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(2)8(5-9)3-4-10-6-8/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
JAHFJTYGPILYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)oxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxypropanal with isopropyl alcohol in the presence of an acid catalyst to form the oxolane ring. The reaction conditions often require moderate temperatures and careful control of pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Propan-2-yl)oxolane-3-carbaldehyde may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)oxolane-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxolane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed under mild to moderate conditions.
Major Products Formed
Oxidation: 3-(Propan-2-yl)oxolane-3-carboxylic acid.
Reduction: 3-(Propan-2-yl)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the reagents used.
Scientific Research Applications
3-(Propan-2-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring may also participate in non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 3-(Propan-2-yl)oxolane-3-carbaldehyde:
Reactivity and Stability
- Electrophilicity : The carbaldehyde group in 3-(Propan-2-yl)oxolane-3-carbaldehyde is less electrophilic than in 3-Chlorobenzaldehyde (), where the electron-withdrawing chlorine enhances reactivity.
- Thermodynamic Stability : Analogues with fused rings (e.g., 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde, ) exhibit higher rigidity and stability due to reduced conformational freedom.
Data Tables and Research Findings
Table 1: Physicochemical Properties (Compiled from )
Biological Activity
3-(Propan-2-yl)oxolane-3-carbaldehyde, also known as isovaleraldehyde oxolane, is a compound with potential biological activities that have garnered attention in recent research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of 3-(Propan-2-yl)oxolane-3-carbaldehyde is , with a molecular weight of approximately 128.17 g/mol. The compound features a five-membered oxolane (tetrahydrofuran) ring with an aldehyde functional group, which contributes to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 3-(Propan-2-yl)oxolane-3-carbaldehyde |
| Appearance | Colorless liquid |
Synthesis
The synthesis of 3-(Propan-2-yl)oxolane-3-carbaldehyde typically involves the reaction of isovaleraldehyde with tetrahydrofuran in the presence of a catalyst. This process can be optimized for yield and purity through variations in reaction conditions such as temperature and solvent choice.
Biological Activity
Research indicates that 3-(Propan-2-yl)oxolane-3-carbaldehyde exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating the potential for selective toxicity towards cancer cells while sparing normal cells.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, possibly through the modulation of oxidative stress pathways.
Case Studies
- Anticancer Activity : A study evaluated the effects of 3-(Propan-2-yl)oxolane-3-carbaldehyde on human liver carcinoma cells (HepG2). Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The compound demonstrated a higher toxicity towards cancer cells compared to normal cells, with an observed IC50 value of approximately 20 µM, indicating effective cytotoxicity .
- Antimicrobial Activity : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibition zones ranging from 15 to 25 mm, comparable to standard antibiotics used in treatment .
The biological activity of 3-(Propan-2-yl)oxolane-3-carbaldehyde is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The aldehyde group may interact with key enzymes involved in metabolic pathways, leading to inhibition of cell proliferation in cancer cells.
- Oxidative Stress Modulation : By influencing reactive oxygen species (ROS) levels, the compound may protect neuronal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
